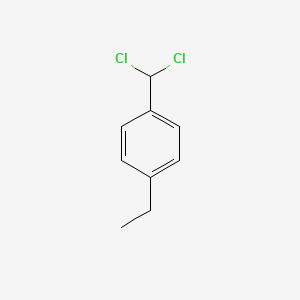

1-(Dichloromethyl)-4-ethylbenzene

説明

1-(Dichloromethyl)-4-ethylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a dichloromethyl (-CHCl₂) group at the 1-position and an ethyl (-C₂H₅) group at the 4-position. This structure confers unique physicochemical properties, making it relevant in organic synthesis, material science, and pharmaceutical research.

Key features include:

- Molecular Formula: C₉H₁₀Cl₂ (assuming ethyl substitution).

- Reactivity: The dichloromethyl group is electron-withdrawing, enhancing electrophilic substitution reactions on the aromatic ring.

- Applications: Potential intermediates in agrochemicals, pharmaceuticals, and polymers, though specific studies are sparse .

特性

CAS番号 |

54789-29-6 |

|---|---|

分子式 |

C9H10Cl2 |

分子量 |

189.08 g/mol |

IUPAC名 |

1-(dichloromethyl)-4-ethylbenzene |

InChI |

InChI=1S/C9H10Cl2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,9H,2H2,1H3 |

InChIキー |

PWKUMFYUILTTMD-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)C(Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

1-(Dichloromethyl)benzene

- Structure : Benzene with a dichloromethyl group (-CHCl₂) at the 1-position (CAS 98-87-3) .

- Comparison :

- Reactivity : Lacks the ethyl group, making it less sterically hindered but similarly reactive in electrophilic substitutions.

- Physical Properties : Lower molecular weight (C₇H₆Cl₂) and boiling point compared to the ethyl-substituted derivative.

- Applications : Used as a precursor in dye synthesis and polymer modification .

1-(Chloromethyl)-4-ethylbenzene

- Comparison :

- Reactivity : The chloromethyl group is less electron-withdrawing than dichloromethyl, leading to slower reaction kinetics in substitution reactions.

- Synthetic Utility : Used in synthesizing triazolopyrimidines (e.g., D2-3b in ), highlighting its role in heterocyclic chemistry.

- Physical State : Likely a liquid at room temperature, similar to 1-(bromomethyl)-4-ethylbenzene (boiling point 84°C) .

1-Bromo-4-(dichloromethyl)benzene (4c)

- Structure : Benzene with a dichloromethyl group at the 1-position and bromine at the 4-position (synthesized in ).

- Comparison: Reactivity: Bromine’s electronegativity enhances para-directing effects, differing from ethyl’s electron-donating nature. Applications: Intermediate in bioactive molecule synthesis, with anticancer activity observed in related dichloromethyl compounds .

1-(Bromomethyl)-4-ethylbenzene

- Structure : Benzene with bromomethyl (-CH₂Br) and ethyl groups at the 1- and 4-positions (CAS 57825-30-6) .

- Comparison :

- Physical Properties : Boiling point 84°C, density 1.312 g/cm³. The dichloromethyl analog likely has higher density and boiling point due to increased molecular weight.

- Reactivity : Bromine’s leaving group ability makes it superior in nucleophilic substitutions compared to chlorine derivatives.

Research Findings and Implications

- Synthetic Routes : highlights the use of triphenylphosphine oxide in dichloromethylation, suggesting a viable pathway for synthesizing 1-(Dichloromethyl)-4-ethylbenzene by substituting bromine with ethyl .

- Environmental Behavior: Ethyl groups may enhance lipophilicity, affecting solubility and environmental persistence compared to non-alkylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。